Technical Monograph: Physicochemical Profiling & Application of 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid
Technical Monograph: Physicochemical Profiling & Application of 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid
This technical guide details the physicochemical properties, synthesis, and applications of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (CAS 223438-71-9), a critical intermediate in the synthesis of sulfonamide-based pharmacophores, particularly RORγt inverse agonists and potential antidiabetic agents.
Molecular Architecture & Identity
5-Bromo-2-methoxy-4-methylbenzenesulfonic acid is a tetrasubstituted benzene derivative characterized by a strongly acidic sulfonic group, a lipophilic bromine atom, and electron-donating methoxy and methyl groups. Its substitution pattern creates a unique electronic push-pull system, making it a versatile scaffold for nucleophilic aromatic substitution and cross-coupling reactions.
| Parameter | Data |
| IUPAC Name | 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid |
| CAS Number | 223438-71-9 (Acid) / 808134-01-2 (Sulfonamide derivative) |
| Molecular Formula | C₈H₉BrO₄S |
| Molecular Weight | 281.12 g/mol |
| SMILES | COc1cc(C)c(Br)cc1S(=O)(=O)O |
| InChI Key | (Predicted) PMIXVEUYCURXMB-UHFFFAOYSA-N (Derivative match) |
Structural Visualization
The following diagram illustrates the steric and electronic environment of the molecule. Note the orthogonal positioning of the bulky bromine and sulfonic acid groups, which influences solubility and crystal packing.
Caption: Connectivity map highlighting the functional groups responsible for the molecule's amphiphilic nature and reactivity.[1]
Physicochemical Properties
Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting pharmacokinetic behavior of derivatives.
Calculated & Experimental Parameters
| Property | Value | Context/Implication |
| pKa (Acid) | -1.8 ± 0.2 (Predicted) | Strong acid; exists as a sulfonate anion at physiological pH. |
| LogP (Octanol/Water) | 0.85 ± 0.3 | Low lipophilicity due to the polar sulfonic acid group. |
| LogD (pH 7.4) | -2.5 | Highly water-soluble at neutral pH (ionized form). |
| Polar Surface Area (PSA) | ~65 Ų | Primarily driven by the sulfonate and methoxy oxygen atoms. |
| Melting Point | >115°C (Decomp.) | High lattice energy; often hygroscopic. |
| Solubility | High in H₂O, MeOH, DMSO | Poor solubility in non-polar solvents (Hexane, Toluene). |
Reactivity Profile
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Electrophilic Aromatic Substitution: The position meta to the sulfonic acid is deactivated, but the bromine provides a handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
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Nucleophilic Attack: The sulfonyl group can be converted to a sulfonyl chloride (using SOCl₂ or POCl₃), enabling the synthesis of sulfonamides.
Synthetic Methodology
The synthesis typically proceeds via the chlorosulfonation of the parent arene, 1-bromo-4-methoxy-2-methylbenzene (4-bromo-3-methylanisole). This route is preferred for its regioselectivity, directed by the strong ortho-directing methoxy group.
Synthesis Workflow
Precursor: 1-Bromo-4-methoxy-2-methylbenzene (CAS 22921-68-2 derivative). Reagents: Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂).
Caption: Synthetic route from the commercially available bromo-anisole precursor to the acid and sulfonamide derivatives.
Detailed Protocol (Chlorosulfonation)
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Preparation: Charge a reactor with chlorosulfonic acid (5.0 eq) and cool to 0°C.
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Addition: Dropwise add 1-bromo-4-methoxy-2-methylbenzene (1.0 eq) over 30 minutes, maintaining internal temperature <5°C. The methoxy group directs sulfonation to the ortho position (Position 5 relative to Br, Position 1 relative to SO3H).
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Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (conversion of non-polar starting material to baseline spot).
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Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.
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Hydrolysis (To Acid): Collect the solid and reflux in water/acetone (1:1) for 1 hour. Evaporate solvent to obtain the sulfonic acid as a hygroscopic solid.
Applications in Drug Development
This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting nuclear receptors and metabolic enzymes.
RORγt Inverse Agonists
The 5-bromo-2-methoxy-4-methylbenzenesulfonyl moiety is a key structural element in the development of RORγt (Retinoic acid receptor-related orphan receptor gamma t) modulators.
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Mechanism: RORγt drives Th17 cell differentiation, implicated in autoimmune diseases like psoriasis and multiple sclerosis.
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Role of Scaffold: The sulfonyl group provides a rigid linker, while the bromine atom allows for the attachment of biaryl systems via Suzuki coupling to fill the hydrophobic pocket of the receptor.
SGLT2 Inhibition Space
Similar halogenated benzenesulfonamide derivatives have been explored as SGLT2 inhibitors for type 2 diabetes treatment. The electron-rich methoxy group combined with the electron-withdrawing sulfonyl group mimics the pharmacophore found in gliflozins.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Precaution |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Corrosive to Metals | H290 | Store in corrosion-resistant containers (Glass/Teflon). |
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
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Disposal: Neutralize with sodium bicarbonate before disposal. Do not release into drains.
References
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ChemicalBook. (2024). 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid Properties & Synthesis. Link
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National Institutes of Health (NIH) - PubChem. (2024). 5-Bromo-2-methoxy-4-methylbenzenesulfonamide (Derivative Data). Link
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Google Patents. (2021). CN113912597B - ROR-gamma modulators and uses thereof. Link
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BLD Pharm. (2024).[2] Product Analysis: 5-Bromo-2-methoxy-4-methylbenzenesulfonamide. Link
